Product packaging for Ethyl 3-chloro-2-fluorobenzoate(Cat. No.:CAS No. 773135-55-0)

Ethyl 3-chloro-2-fluorobenzoate

Cat. No.: B1326290
CAS No.: 773135-55-0
M. Wt: 202.61 g/mol
InChI Key: MCNAALBXEILIIB-UHFFFAOYSA-N
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Description

Significance of Aryl Esters as Versatile Synthetic Intermediates

Aryl esters, organic compounds with an ester group attached to an aromatic ring, are fundamental building blocks in organic chemistry. numberanalytics.combldpharm.com Their importance stems from their role as versatile synthetic intermediates, which can be transformed into a wide array of other functional groups. numberanalytics.comfiveable.me For instance, esters can undergo hydrolysis to yield carboxylic acids, reduction to form primary alcohols, or participate in Claisen condensation reactions to create new carbon-carbon bonds. numberanalytics.com This reactivity makes them central to the synthesis of complex molecules, including pharmaceuticals, natural products, and polymers. numberanalytics.comnih.gov The ester group itself, while stable, can be readily manipulated under various reaction conditions, providing chemists with a reliable handle for molecular modification. fiveable.me

The Strategic Role of Ortho- and Para-Halogenation in Aromatic Systems for Modulating Chemical Reactivity

The placement of halogen atoms (fluorine, chlorine, bromine, iodine) on an aromatic ring profoundly influences its chemical reactivity, particularly in electrophilic aromatic substitution (EAS) reactions. libretexts.orgwikipedia.org Halogens exhibit a dual electronic effect: they are deactivating yet ortho-, para-directing. masterorganicchemistry.comlibretexts.org

This behavior is due to the interplay of two opposing forces:

Inductive Effect: Halogens are highly electronegative and pull electron density away from the aromatic ring through the sigma bond network. This electron withdrawal deactivates the ring, making it less reactive towards electrophiles compared to unsubstituted benzene (B151609). masterorganicchemistry.com

Resonance Effect: Halogens possess lone pairs of electrons that can be donated into the aromatic pi-system through resonance. This electron donation preferentially stabilizes the carbocation intermediates formed during electrophilic attack at the ortho and para positions. masterorganicchemistry.com

Positioning Ethyl 3-chloro-2-fluorobenzoate in Advanced Organic Synthesis Research

This compound is a dihalogenated aromatic ester that serves as a specialized building block in advanced organic synthesis. bldpharm.com Its structure, featuring a fluorine atom at the ortho position and a chlorine atom at the meta position relative to the ethyl ester group, provides a unique combination of steric and electronic properties.

The parent compound, 3-Chloro-2-fluorobenzoic acid, is a known precursor for creating fluorine probes used in ¹⁹F NMR for metabolomics studies and as a building block for active pharmaceutical ingredients (APIs), such as Aurora A kinase inhibitors. researchgate.net The ester form, this compound, is therefore positioned as a key intermediate for these and other applications. The ester group can be hydrolyzed to the carboxylic acid when needed or used in other transformations like amidation to build more complex molecular scaffolds. mdpi.comeurjchem.com The presence and specific location of the two different halogens offer distinct handles for further functionalization, for example, through cross-coupling reactions, making this compound a valuable and highly specific component in the synthetic chemist's toolbox.

Chemical Data for this compound and Related Compounds

Below are interactive tables detailing the chemical and physical properties of this compound and its parent carboxylic acid.

Table 1: Properties of this compound Click on the headers to sort the data.

Property Value
CAS Number 773135-55-0 chemsrc.com
Molecular Formula C₉H₈ClFO₂ uni.lu
Molecular Weight 202.61 g/mol
Purity ≥97.0% chemsrc.com

| InChI Key | MCNAALBXEILIIB-UHFFFAOYSA-N uni.lu |

Table 2: Properties of 3-Chloro-2-fluorobenzoic acid (Precursor) Click on the headers to sort the data.

Property Value
CAS Number 161957-55-7
Molecular Formula C₇H₄ClFO₂
Molecular Weight 174.56 g/mol
Melting Point 177 °C – 180 °C

| Purity | >98% |

Esterification Reactions for Halogenated Benzoate (B1203000) Synthesis

The most direct route to this compound involves the esterification of 3-chloro-2-fluorobenzoic acid. Several established esterification methods can be adapted for this transformation, each with its own set of advantages and limitations, particularly when dealing with the electronic effects of the halogen substituents.

The Fischer-Speier esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this involves reacting 3-chloro-2-fluorobenzoic acid with ethanol (B145695) using a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (ethanol) is typically used as the solvent. masterorganicchemistry.com

The presence of electron-withdrawing fluorine and chlorine atoms on the benzoic acid ring can influence the reactivity of the carboxyl group. While these substituents increase the acidity of the carboxylic acid, they can also deactivate the carbonyl carbon towards nucleophilic attack by the alcohol. Therefore, optimization of reaction conditions, such as temperature and catalyst concentration, is crucial to achieve high yields. For instance, methyl esters of benzoic acid have been prepared with high yields (>98 wt%) from the corresponding carboxylic acids and methanol over H₂SO₄/SiO₂ at 60°C, suggesting that solid-supported acid catalysts can also be effective. researchgate.net

Table 1: Key Parameters in Acid-Catalyzed Esterification

ParameterDescriptionImpact on Halogenated Benzoate Synthesis
Catalyst Strong protic acids (e.g., H₂SO₄, HCl) or Lewis acids.The strength of the acid can influence the reaction rate. Electron-withdrawing halogens may require stronger catalysts or higher concentrations.
Alcohol Typically used in excess to shift the equilibrium.For this compound, ethanol is the reactant.
Temperature Varies depending on the reactivity of the substrates.Higher temperatures can increase the reaction rate but may also lead to side reactions.
Water Removal Essential to drive the equilibrium towards the ester product.Can be achieved through azeotropic distillation or the use of dehydrating agents.

To circumvent the equilibrium limitations of Fischer esterification, 3-chloro-2-fluorobenzoic acid can be converted into a more reactive acyl halide, typically an acyl chloride, or an anhydride. wikipedia.orgdoi.org The acyl chloride can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.org The resulting 3-chloro-2-fluorobenzoyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.

Similarly, the formation of a carboxylic anhydride, either symmetrically from two molecules of the benzoic acid or as a mixed anhydride, activates the carboxyl group for nucleophilic attack by ethanol. wikipedia.org These methods are generally faster and not reversible, often leading to higher yields of the desired ester. The use of acyl fluorides as an alternative to acyl chlorides is also gaining traction due to their increased stability towards hydrolysis and less violent reactions with nucleophiles. beilstein-journals.org

The Steglich esterification is a mild and efficient method for forming esters, particularly suitable for substrates that are sensitive to the harsh conditions of traditional acid-catalyzed reactions. wikipedia.orgorganic-chemistry.org This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds at room temperature and is tolerant of a wide range of functional groups. wikipedia.org

In the context of synthesizing this compound, 3-chloro-2-fluorobenzoic acid would be treated with ethanol in the presence of DCC and a catalytic amount of DMAP. organic-chemistry.org The DCC activates the carboxylic acid by forming an O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer agent, further accelerating the reaction and suppressing the formation of the N-acylurea byproduct, which can be a significant side reaction when esterification is slow. organic-chemistry.orgorgsyn.org This method is particularly advantageous for sterically hindered or electronically deactivated carboxylic acids. orgsyn.org

Table 2: Comparison of Esterification Methods for Halogenated Benzoic Acids

MethodReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Carboxylic acid, alcohol, strong acid catalystTypically heatedInexpensive reagents, simple procedureEquilibrium reaction, may require harsh conditions
Acyl Halide/Anhydride Carboxylic acid derivative, alcohol, baseOften at room temperature or slightly elevatedHigh yields, irreversibleRequires pre-activation of the carboxylic acid
Steglich Esterification Carboxylic acid, alcohol, DCC, DMAPMild, room temperatureHigh yields, mild conditions, good for sensitive substratesDCC byproduct can be difficult to remove, potential for N-acylurea formation

Enzymatic esterification, often employing lipases, presents a green and highly selective alternative to traditional chemical methods. researchgate.net These reactions are conducted under mild conditions (moderate temperature and atmospheric pressure), which can be beneficial for preserving the integrity of functional groups on the aromatic ring. researchgate.net The high selectivity of enzymes, including regioselectivity and enantioselectivity, can be advantageous in complex syntheses. researchgate.net

For the synthesis of this compound, a suitable lipase would be used to catalyze the reaction between 3-chloro-2-fluorobenzoic acid and ethanol. Lipases from sources like Candida antarctica have been shown to be effective in catalyzing the esterification of various aromatic compounds. nih.gov The efficiency of enzymatic esterification can be influenced by factors such as the solvent, water content, and the specific enzyme used. While this approach offers environmental benefits and high product purity, optimization of reaction conditions is necessary to achieve high conversion rates. researchgate.net

Aromatic Functionalization Strategies for Ethyl Benzoate Derivatives

An alternative synthetic route involves the introduction of the chlorine and fluorine substituents onto an ethyl benzoate backbone. This approach relies on the principles of electrophilic aromatic substitution, where the regioselectivity of the halogenation is a critical factor.

The ester group of ethyl benzoate is a deactivating, meta-directing group in electrophilic aromatic substitution. Therefore, direct halogenation of ethyl benzoate would be expected to yield primarily the 3-halo-substituted product. However, achieving the specific 3-chloro-2-fluoro substitution pattern through sequential halogenation can be challenging due to the directing effects of the first-installed halogen.

For example, if chlorination is performed first, the resulting ethyl 3-chlorobenzoate would then need to be fluorinated. The chlorine atom is an ortho-, para-director, which would direct the incoming fluorine to the 2-, 4-, or 6-positions. This could potentially lead to the desired 2-fluoro product, but would likely also produce other isomers.

Conversely, if fluorination is performed first to produce ethyl 2-fluorobenzoate (B1215865) (as fluorine is also an ortho-, para-director, but the 2-position is sterically hindered), subsequent chlorination would be directed to the positions ortho and para to the fluorine atom. This would lead to a mixture of products, including the desired this compound.

Palladium-catalyzed C-H activation has emerged as a powerful tool for regioselective halogenation. nih.govresearchgate.net These methods often employ a directing group to guide the halogenating agent to a specific C-H bond. While this has been successfully applied to complex systems like 1,4-benzodiazepinones, its application to simpler systems like ethyl benzoate would require the development of suitable directing group strategies to achieve the desired 3-chloro-2-fluoro substitution pattern. nih.govresearchgate.net

An in-depth examination of the synthetic methodologies for producing this compound reveals a variety of chemical strategies, from classical derivatization to modern tandem reaction sequences. The choice of synthetic route is often dictated by factors such as precursor availability, desired purity, and scalability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClFO2 B1326290 Ethyl 3-chloro-2-fluorobenzoate CAS No. 773135-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloro-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNAALBXEILIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647505
Record name Ethyl 3-chloro-2-fluorobenzoate
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Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773135-55-0
Record name Ethyl 3-chloro-2-fluorobenzoate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-chloro-2-fluoro-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 3-chloro-2-fluorobenzoate
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Mechanistic Investigations of Reaction Pathways Involving Ethyl 3 Chloro 2 Fluorobenzoate

Elucidation of Formation Mechanisms (e.g., Esterification, Aromatic Functionalization)

The primary method for synthesizing Ethyl 3-chloro-2-fluorobenzoate is through the esterification of its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid. ossila.com This reaction is typically catalyzed by an acid and involves the nucleophilic attack of ethanol (B145695) on the protonated carbonyl carbon of the carboxylic acid.

Another key aspect of its chemistry involves aromatic functionalization, where substituents are introduced or modified on the benzene (B151609) ring. The presence of both chlorine and fluorine atoms on the aromatic ring influences its reactivity and the regioselectivity of further functionalization reactions. For instance, the synthesis of 3-chloro-2-fluorobenzoic acid itself often starts from a more readily available fluorinated or chlorinated precursor, with the other halogen being introduced through electrophilic or nucleophilic aromatic substitution reactions. The specific reaction conditions, such as the choice of reagent and solvent, can direct the position of the incoming group.

A documented synthesis of 2-chloro-3-fluorobenzoic acid, a positional isomer, involves the reaction of 3-fluorobenzoic acid with sec-butyllithium (B1581126) and N,N,N′,N′-tetramethylethylenediamine at low temperatures, followed by the addition of hexachloroethane. This highlights a directed ortho-metalation approach, where the fluorine atom directs the lithiation to the adjacent position, which then reacts with the chlorine source. While this example is for an isomer, similar principles of directed functionalization can be applied in synthetic strategies targeting 3-chloro-2-fluorobenzoic acid.

Identification and Characterization of Reaction Intermediates

The study of reaction mechanisms often necessitates the identification and characterization of transient intermediates. These short-lived species provide direct evidence for a proposed reaction pathway.

Real-Time Spectroscopic Techniques for Transient Species Detection

Modern spectroscopic techniques are invaluable for observing fleeting intermediates that exist for only fractions of a second. youtube.com

Transient Absorption Spectroscopy (TAS): This pump-probe technique is a powerful tool for studying short-lived excited states and reaction intermediates. youtube.comyoutube.com A "pump" laser pulse excites the sample, and a subsequent "probe" pulse monitors the changes in absorbance over time, providing both spectral and kinetic information. youtube.comyoutube.com This method can detect non-emissive species that are invisible to other techniques. youtube.com For reactions involving this compound, TAS could be employed to observe the formation and decay of excited states or radical intermediates, particularly in photochemical or high-energy thermal reactions. nih.gov

Real-Time In-Line NMR Spectroscopy: The integration of benchtop NMR spectrometers into reaction setups allows for the continuous monitoring of reaction progress. rsc.org This technique can provide detailed structural information about reactants, products, and, crucially, any observable intermediates that accumulate to a sufficient concentration. rsc.org It is capable of advanced structural characterization, including the use of various 2D NMR techniques. rsc.org

Isolation and Structural Characterization of Key Intermediates

In some cases, reaction intermediates can be isolated by carefully controlling the reaction conditions, such as temperature and reaction time, or by using trapping agents. youtube.com

Isolation Techniques: By stopping a reaction after a short period or using very mild conditions, it may be possible to isolate an intermediate. youtube.com The isolated compound's ability to form the final product under the same reaction conditions provides strong evidence for its role as an intermediate. youtube.com Techniques like chromatography, including High-Pressure Liquid Chromatography (HPLC) with specialized columns like those packed with metal-organic frameworks (MOFs), can be used to separate intermediates from the reaction mixture. nih.gov

Structural Characterization: Once isolated, the structure of an intermediate can be determined using a variety of spectroscopic methods:

Infrared (IR) Spectroscopy: Useful for identifying functional groups present in the intermediate. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the intermediate.

For example, in a study on the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from 2,4-difluoro-3-chlorobenzoic acid, the structures of the synthesized compounds were confirmed using IR spectroscopy, NMR spectroscopy, and high-resolution electrospray ionization mass spectrometry. researchgate.net

Kinetic and Thermodynamic Studies of Key Synthetic Transformations

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and the energy changes associated with a reaction.

Kinetic Studies: These studies measure how the rate of a reaction is affected by factors such as concentration, temperature, and catalysts. This information helps to elucidate the reaction mechanism by identifying the rate-determining step. For transformations involving this compound, kinetic data can be obtained by monitoring the disappearance of reactants or the appearance of products over time, often using the real-time spectroscopic techniques mentioned earlier. youtube.com For example, transient absorption spectroscopy can provide kinetic traces that show how fast a particular species is generated and consumed. youtube.com

Thermodynamic Studies: These studies determine the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) that occur during a reaction. This information reveals whether a reaction is favorable (spontaneous) and provides insight into the relative stability of reactants, intermediates, and products. Computational chemistry methods are often employed to calculate the energies of different species along a proposed reaction pathway, helping to identify the most likely mechanism.

The following table provides hypothetical kinetic data for a transformation involving this compound:

Reactant Concentration (M)Initial Rate (M/s)
0.11.2 x 10⁻⁴
0.22.4 x 10⁻⁴
0.33.6 x 10⁻⁴

This data suggests a first-order dependence on the reactant concentration, a key piece of information for determining the rate law and mechanism.

Chemical Reactivity and Transformation of Ethyl 3 Chloro 2 Fluorobenzoate

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of Ethyl 3-chloro-2-fluorobenzoate is a crucial factor in its application and storage. Under basic conditions, such as in the presence of hydroxide (B78521), the ester undergoes saponification, a type of nucleophilic acyl substitution, to yield the corresponding carboxylate salt. masterorganicchemistry.comyoutube.com This reaction proceeds through a tetrahedral intermediate formed by the attack of the hydroxide ion on the carbonyl carbon. libretexts.org Subsequent protonation of the carboxylate during acidic workup regenerates the carboxylic acid. masterorganicchemistry.com While specific studies on the degradation pathways of this compound are not extensively detailed in the provided results, the general principles of ester hydrolysis suggest that both acid- and base-catalyzed pathways are viable routes for its degradation to 3-chloro-2-fluorobenzoic acid and ethanol (B145695). youtube.com

Transition-Metal-Catalyzed Transformations

This compound serves as a versatile substrate in a variety of transition-metal-catalyzed reactions, enabling the formation of complex molecular architectures.

Palladium- and Nickel-Catalyzed Decarbonylative Coupling Reactions

Decarbonylative coupling reactions offer a powerful method for the formation of carbon-carbon bonds. In this context, palladium and nickel catalysts are particularly effective. These reactions typically involve the oxidative addition of an aryl halide to a low-valent metal center, followed by decarbonylation and subsequent coupling with another partner. nih.govdocumentsdelivered.comrsc.orglookchem.com While direct examples involving this compound are not explicitly detailed, the principles of these reactions are applicable. For instance, palladium-catalyzed decarbonylative coupling of acyl chlorides with organoboron reagents is a known transformation. nih.govnih.gov Similarly, nickel catalysts have been employed for the decarbonylative synthesis of fluoroalkyl thioethers from thioesters, highlighting the potential for such transformations on related substrates. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for C-C and C-Heteroatom Bond Formation

The halogenated aromatic ring of this compound is amenable to various cross-coupling reactions, which are fundamental in modern organic synthesis for constructing C-C and C-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with a halide, is a robust method for forming C-C bonds. nih.gov Aryl chlorides, such as the one present in this compound, can participate in these reactions, typically requiring a palladium catalyst and a suitable ligand. The reaction is compatible with a wide range of functional groups, making it a valuable tool. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction allows for the introduction of an alkyne moiety onto the aromatic ring of this compound, leading to the formation of arylalkynes. libretexts.org The reaction conditions are generally mild, and newer protocols have been developed to be performed under less stringent conditions. organic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction would enable the introduction of an amino group at the position of the chlorine atom on the benzene (B151609) ring of this compound. The development of various generations of catalyst systems has significantly broadened the scope of this transformation, allowing for the coupling of a wide variety of amines under mild conditions. wikipedia.orgresearchgate.nettcichemicals.comtcichemicals.com

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. While the ester group of this compound is not a classical directing group for DoM in the same way as tertiary amides or carbamates, the presence of the fluorine and chlorine substituents can influence the regioselectivity of metalation. uwindsor.ca Strong bases like organolithium reagents can deprotonate the aromatic ring at a position ortho to one of the directing groups, creating a nucleophilic center that can then react with various electrophiles to introduce new functional groups. The interplay between the electronic effects of the fluoro, chloro, and ester groups would dictate the site of metalation.

Nucleophilic Acyl Substitution and Related Reactions at the Ester Moiety

The ester functionality of this compound is a key site for chemical transformations. Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the ethoxy group as a leaving group. libretexts.org

Common nucleophilic acyl substitution reactions include:

Hydrolysis: As previously mentioned, reaction with water (under acidic or basic conditions) leads to the formation of the corresponding carboxylic acid. masterorganicchemistry.comyoutube.com

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group.

Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine yields the corresponding amide.

The reactivity of the ester towards nucleophilic attack is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms can enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles. libretexts.org

Reactivity of the Halogen Substituents

The benzene ring in this compound is substituted with two different halogen atoms, chlorine and fluorine, as well as an electron-withdrawing ethyl ester group. This substitution pattern significantly influences the reactivity of the C-Cl and C-F bonds, particularly in reactions involving halogen exchange, nucleophilic aromatic substitution, and reductive dehalogenation.

Halogen exchange (Halex) reactions are crucial for the synthesis of fluorinated aromatic compounds, often involving the conversion of aryl chlorides or bromides to aryl fluorides. wikipedia.orggaylordchemical.com These reactions are typically performed using a source of fluoride (B91410) ions, such as potassium fluoride (KF), cesium fluoride (CsF), or tetra-n-butylammonium fluoride (TBAF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane (B150427) at elevated temperatures. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring facilitates these reactions. gaylordchemical.com

In the case of this compound, the ethyl ester group at the 1-position acts as an electron-withdrawing group, activating the ring towards nucleophilic attack. The Halex reaction on this substrate would involve the exchange of the chlorine atom for a different halogen. The C-Cl bond is weaker and the chloride ion is a better leaving group compared to the fluoride ion, making the chlorine at the 3-position the reactive site for halogen exchange. For instance, a Halex reaction with a fluoride source would be expected to yield ethyl 2,3-difluorobenzoate.

The regiochemistry of this transformation is dictated by the greater lability of the C-Cl bond compared to the C-F bond in nucleophilic aromatic substitution reactions. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the fluoride ion attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex, which then expels the chloride ion to give the fluorinated product.

A representative, though not specifically documented for this exact substrate, Halex reaction is shown in the table below, based on typical conditions for similar transformations. researchgate.netwikipedia.orggoogle.com

Reactant Reagent Catalyst Solvent Temperature (°C) Product Reference
This compoundKFPhase-transfer catalyst (e.g., tetraphenylphosphonium (B101447) bromide)Diphenyl ether200-250Ethyl 2,3-difluorobenzoate researchgate.netwikipedia.org

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. The reactivity of the halogen as a leaving group generally follows the order I > Br > Cl > F. mdpi.com In this compound, both the chlorine and fluorine atoms are potential leaving groups. However, the chlorine atom at the 3-position is significantly more susceptible to nucleophilic displacement than the fluorine atom at the 2-position. This is due to the lower bond strength of the C-Cl bond compared to the C-F bond and the better leaving group ability of the chloride ion.

The presence of the electron-withdrawing ester group activates the aromatic ring for nucleophilic attack. Studies on related unsymmetrical dichloropyrazines have shown that the position of nucleophilic attack is influenced by the electronic nature of other substituents on the ring. nih.gov In this compound, nucleophilic attack is expected to occur preferentially at the carbon atom bonded to the chlorine.

Various nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chlorine atom, leading to a wide range of substituted 2-fluorobenzoate (B1215865) derivatives. For example, reaction with an alkoxide, such as sodium methoxide, would yield ethyl 2-fluoro-3-methoxybenzoate.

The general conditions for such nucleophilic aromatic substitution reactions are presented in the interactive table below, based on established protocols for similar substrates. mdpi.com

ReactantNucleophileSolventTemperature (°C)Product
This compoundSodium methoxideMethanol/DMF80-120Ethyl 2-fluoro-3-methoxybenzoate
This compoundAmmoniaDMSO100-150Ethyl 3-amino-2-fluorobenzoate
This compoundSodium thiophenoxideDMF100Ethyl 2-fluoro-3-(phenylthio)benzoate

Reductive dehalogenation is a process that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. This transformation is often achieved using catalytic hydrogenation. mdpi.commdpi.com Palladium-based catalysts, such as palladium on carbon (Pd/C), are commonly employed for the hydrodechlorination of aryl chlorides. mdpi.commdpi.com

In this compound, selective reductive dehalogenation of the chlorine atom is feasible. The C-Cl bond is more readily cleaved under typical catalytic hydrogenation conditions than the more robust C-F bond. This selectivity allows for the synthesis of ethyl 2-fluorobenzoate from this compound. The reaction is typically carried out in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like formic acid or sodium borohydride, and a palladium catalyst. mdpi.com

The general protocol for the selective reductive dechlorination of an aryl chloride in the presence of a fluorine substituent is outlined in the table below.

Reactant Hydrogen Source Catalyst Solvent Temperature Product Reference
This compoundH₂ (gas)Pd/CEthanolRoom TemperatureEthyl 2-fluorobenzoate mdpi.commdpi.com
This compoundSodium borohydridePd/CMethanol/WaterRoom TemperatureEthyl 2-fluorobenzoate mdpi.com

Advanced Analytical and Spectroscopic Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like ethyl 3-chloro-2-fluorobenzoate. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from coupling with each other. The aromatic region will display a more complex pattern due to the coupling between the three adjacent protons and the additional coupling to the fluorine atom. The expected chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the ester group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon environment in the molecule. Signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the benzene (B151609) ring are expected. The positions of these signals are influenced by the neighboring substituents. For instance, the carbon atoms bonded to the electronegative fluorine and chlorine atoms will exhibit characteristic shifts. For example, in the related compound ethylbenzene, the aromatic carbons appear between approximately 125 and 145 ppm, while the ethyl group carbons are found at much lower chemical shifts. researchgate.net

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, a single signal is expected for the fluorine atom on the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In related fluorobenzoic acid derivatives, the ¹⁹F chemical shift can be a useful probe for studying electronic effects and intermolecular interactions. ossila.com For instance, the ¹⁹F NMR spectrum of 3-fluorobenzoic acid shows a signal at -114.14 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ethyl -CH₃~1.4 (triplet)~14
Ethyl -CH₂-~4.4 (quartet)~62
Aromatic C-H (H4)~7.3-7.5~125-130
Aromatic C-H (H5)~7.1-7.3~120-125
Aromatic C-H (H6)~7.6-7.8~130-135
Aromatic C-F-~155-160 (doublet)
Aromatic C-Cl-~130-135
Aromatic C-COOEt-~130-135
Ester C=O-~164

Note: The predicted values are based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement of the molecular ion. For this compound (C₉H₈ClFO₂), the exact mass can be calculated and compared with the experimentally determined value, typically with an accuracy of a few parts per million.

HRMS also provides valuable information about the fragmentation pathways of the molecule under ionization. The fragmentation pattern is a unique fingerprint that can aid in structural elucidation. For this compound, common fragmentation pathways would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), or the halogen atoms. The fragmentation of related compounds, such as ethyl 3-(2-chlorophenyl)-propenoate, has been studied and shows characteristic losses, including the loss of the chlorine atom and the ethoxy group. nih.gov For ethyl 3-chlorobenzoate, prominent peaks in the mass spectrum correspond to the molecular ion and fragments resulting from the loss of the ethoxy group. nih.gov

Table 2: Predicted HRMS Fragments for this compound

Fragment Ion Proposed Structure Predicted m/z
[M]⁺[C₉H₈ClFO₂]⁺202.0197
[M - OCH₂CH₃]⁺[C₇H₃ClFO]⁺156.9856
[M - COOCH₂CH₃]⁺[C₆H₃ClF]⁺130.9911
[M - Cl]⁺[C₉H₈FO₂]⁺167.0499

Note: The predicted m/z values are for the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsional angles. This information would reveal the conformation of the ethyl ester group relative to the benzene ring and the planarity of the molecule.

While no specific crystal structure data for this compound is publicly available, studies on related compounds like ethyl 4-(3-chlorobenzamido)benzoate have provided detailed structural information, including unit cell dimensions and space group. bldpharm.com Such studies on analogous molecules can offer insights into the expected intermolecular interactions, such as halogen bonding and π-π stacking, which can influence the crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations of the ester, C-H stretching and bending vibrations of the aromatic ring and the ethyl group, and the C-F and C-Cl stretching vibrations. Comparative studies of ethyl benzoate (B1203000) and ethyl m-chlorobenzoate have shown how the position of the chloro substituent can influence the vibrational frequencies. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum. The C-Cl and C-F bonds will also have characteristic Raman signals. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. For instance, studies on p-chlorobenzoic acid have utilized both FT-IR and FT-Raman for a comprehensive vibrational analysis. nih.gov

Table 3: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester)Stretching1720 - 1740
C-O (Ester)Stretching1250 - 1300 (asymmetric), 1000-1100 (symmetric)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Aromatic C=CStretching1450 - 1600
C-FStretching1100 - 1400
C-ClStretching600 - 800

Note: These are general ranges and the exact peak positions can be influenced by the specific molecular structure and intermolecular interactions.

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Progress Monitoring

Advanced chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for analyzing aromatic esters. A suitable method for this compound would likely use a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. The retention time of the compound can be used for its identification, and the peak area can be used for quantification to determine its purity. HPLC methods have been developed for the analysis of related fluorobenzoic acids and their impurities. ekb.egresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram provides information on the purity of the sample, while the mass spectrometer provides structural information for each component. The NIST WebBook contains GC data for the related compound 3-Chloro-2-fluorobenzoic acid, ethyl ester, indicating a retention index on a non-polar column. nist.gov GC-MS is also widely used for the analysis of various benzoate esters. nih.gov

Table 4: Summary of Analytical Techniques and Their Applications

Technique Information Obtained
¹H, ¹³C, ¹⁹F NMRDetailed molecular structure, connectivity of atoms, electronic environment.
HRMSAccurate molecular formula, fragmentation patterns for structural confirmation.
X-ray CrystallographyPrecise 3D structure in the solid state, conformation, intermolecular interactions.
FT-IR and RamanIdentification of functional groups, monitoring chemical reactions.
HPLCPurity assessment, quantification, separation from impurities.
GC-MSPurity assessment of volatile components, structural identification of separated compounds.

Advanced Applications in Fine Chemical Synthesis and Materials Science

Role as a Key Precursor in the Synthesis of Complex Organic Molecules

The structural features of Ethyl 3-chloro-2-fluorobenzoate make it an important precursor in the field of complex organic synthesis. The presence of both a chloro and a fluoro substituent on the aromatic ring, along with the ethyl ester group, allows for a variety of selective chemical transformations. Chemists can target these functional groups to build molecular complexity through reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the ester group.

The parent compound, 3-chloro-2-fluorobenzoic acid, serves as a precursor for ligands used in the formation of metal-organic frameworks (MOFs) and for creating fluorine probe molecules. ossila.com For instance, a fluorine probe molecule designed for metabolomics studies using ¹⁹F NMR was prepared from 3-chloro-2-fluorobenzoic acid and hydroxysuccinimide. ossila.com This demonstrates the utility of the 3-chloro-2-fluorobenzoyl scaffold in creating specialized tools for biochemical research, which qualifies as a complex synthetic application. The ester form, this compound, is often preferred in synthetic sequences for its modified reactivity and solubility properties.

Intermediacy in the Synthesis of Advanced Pharmaceutical Scaffolds and Active Pharmaceutical Ingredients

This compound and its parent acid are recognized as important intermediates in the pharmaceutical industry. bldpharm.compharmanoble.com Chemical compounds that serve as building blocks in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs) are known as API intermediates. pharmanoble.comcleanchemlab.com The quality and specific structure of these intermediates are crucial for the successful and efficient production of safe and effective medicines. pharmanoble.com

The 3-chloro-2-fluorobenzoic acid moiety, readily accessible from its ethyl ester, is used as a building block for potent APIs, most notably as Aurora A kinase inhibitors. ossila.com In the synthesis of these inhibitors, the acid is attached to the main molecular scaffold using peptide coupling chemistry, resulting in compounds with significant inhibitory concentrations. ossila.com The 2-fluoro-3-chloro substitution pattern is a key feature in other complex, biologically active molecules, such as potent EGFR inhibitors. researchgate.net While not all examples explicitly start from the ethyl ester, its role as a direct precursor to the carboxylic acid makes it a fundamental component in the supply chain for these advanced pharmaceutical agents.

Table 1: Role of the 3-Chloro-2-fluorobenzoyl Moiety in Pharmaceutical Synthesis

Application AreaSpecific UseKey MoietyResulting Compound ClassSource
OncologyBuilding block for kinase inhibitors3-Chloro-2-fluorobenzoic acidAurora A inhibitors ossila.com
General Pharmaceutical SynthesisVersatile intermediate for APIsThis compoundPharmaceutical Intermediates bldpharm.com
OncologyPrecursor for related aniline (B41778) in inhibitor synthesis2-fluoro-3-chloroanilineEGFR inhibitors researchgate.net

Building Block for Agrochemicals and Specialty Chemicals

The unique electronic and steric properties imparted by the halogen substituents make this compound a valuable building block for specialty chemicals. bldpharm.com These are chemicals produced for specific, performance-enhancing applications.

A prominent example is its use in creating analytical probes. The parent acid, 3-chloro-2-fluorobenzoic acid, is used to synthesize fluorine probe molecules that aid in the identification and quantification of amino acids in metabolomics research via ¹⁹F NMR spectroscopy. ossila.com The fluorine atom provides a unique NMR signal that is sensitive to the local chemical environment, making it an excellent reporter. While its direct application in agrochemicals is not extensively documented in publicly available research, the presence of a halogenated benzene (B151609) ring is a common feature in many pesticides and herbicides. The specific substitution pattern of this compound makes it a plausible candidate for the development of new agrochemical compounds.

Table 2: Applications in Specialty Chemical Synthesis

Application AreaSpecific RoleResulting ProductTechniqueSource
Biochemical ResearchPrecursor to a fluorine probeFluorine probe for amino acid identification¹⁹F NMR Spectroscopy ossila.com
Fine Chemical SynthesisFluorinated organic building blockVarious specialty chemicalsOrganic Synthesis bldpharm.com

Utilization in the Development of Functional Polymers and Advanced Materials

In materials science, this compound is classified as a material building block. bldpharm.com Its derivatives are used in the synthesis of advanced functional materials. The most direct application is through its corresponding carboxylic acid, 3-chloro-2-fluorobenzoic acid, which serves as a ligand for the construction of Metal-Organic Frameworks (MOFs). ossila.com

MOFs are a class of crystalline materials consisting of metal ions or clusters coordinated to organic molecules (ligands) to form one-, two-, or three-dimensional porous structures. The carboxylic acid group of 3-chloro-2-fluorobenzoic acid can coordinate to metal centers, and the chloro and fluoro substituents on the ligand's aromatic ring can influence the resulting framework's properties, such as pore size, stability, and functionality. ossila.com These materials have potential applications in gas storage, separation, and catalysis. The ethyl ester can be used as a protected form of the carboxylic acid, which is deprotected just before or during the MOF synthesis.

Table 3: Use in Advanced Material Development

Material ClassRole of Compound DerivativeSpecific DerivativeKey FeatureSource
Metal-Organic Frameworks (MOFs)Organic Ligand Precursor3-Chloro-2-fluorobenzoic acidCarboxylic acid moiety coordinates to metal centers ossila.com
General Material ScienceMaterial Building BlockThis compoundFluorinated and chlorinated aromatic structure bldpharm.com

Green Chemistry Principles and Sustainable Synthetic Approaches

Atom Economy and Waste Minimization in the Synthesis of Halogenated Benzoates

Atom economy, a concept developed by Barry Trost, is a primary principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. acs.orgwikipedia.orgacs.org The goal is to maximize the incorporation of all materials, thereby reducing the generation of waste. acs.orgjocpr.com Traditional synthesis methods often have poor atom economy, even with high percentage yields, because they can produce substantial byproducts. wikipedia.orgprimescholars.com

Table 1: Comparison of Atom Economy in Different Reaction Types

Reaction Type Description Atom Economy Example
Addition Reactants combine to form a single product with no other byproducts. Often 100% Diels-Alder Reaction primescholars.comnih.gov
Rearrangement A molecule's structure is rearranged to form an isomer. 100% Beckmann Rearrangement jocpr.com
Substitution Part of one molecule is replaced by another atom or group. Less than 100% Fischer Esterification numberanalytics.comchemicalbook.com

| Elimination | A pair of atoms or groups are removed from a molecule. | Less than 100% | Dehydration of an alcohol |

To improve atom economy and minimize waste in halogenated benzoate (B1203000) synthesis, researchers are exploring alternative routes. For instance, addition reactions, which can have a 100% atom economy, are considered ideal from a green chemistry perspective. acs.orgnih.gov Furthermore, minimizing the use of protecting groups and stoichiometric reagents, which contribute to the waste stream, is a key strategy. acs.orgacsgcipr.org The industrial production of benzoic acid itself generates residues that can be a source of environmental pollution if not managed properly. researchgate.net However, methods are being developed to recover valuable aromatic compounds from this waste, turning a disposal problem into a resource. researchgate.net

Development of Safer Solvents and Reaction Media (e.g., Water, Ionic Liquids, Solvent-Free)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic syntheses rely on volatile and often toxic solvents. nih.gov Green chemistry promotes the use of safer alternatives, such as water, or the elimination of solvents altogether. nih.govmun.ca

For the synthesis of esters, including halogenated benzoates, several greener approaches are being investigated:

Water: Utilizing water as a solvent is highly desirable due to its non-toxic and non-flammable nature. nih.gov Research has shown the potential for using water as a hydrogen source in the electrochemical reduction of benzoic acid esters. rsc.org Furthermore, catalytic conversion of waste plasticizers into benzoic acid has been successfully demonstrated in water. kuleuven.be

Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures and have negligible vapor pressure, making them a safer alternative to volatile organic solvents. nih.govdcu.ie They have been successfully used as both catalysts and solvents in esterification reactions. researchinschools.org A key advantage is that the ester product often forms a separate phase from the IL, allowing for easy separation and recycling of the catalyst and solvent. researchinschools.org The properties of ILs can be tuned by changing the cation and anion, allowing for optimization in processes like the separation of aromatic compounds. chemistryviews.org

Solvent-Free Reactions: Conducting reactions without a solvent, or "dry media" synthesis, is another effective green strategy. nih.gov This approach has been applied to the synthesis of various esters and other organic compounds, often with the aid of microwave irradiation to accelerate the reaction. researchgate.netcibtech.org

Table 2: Comparison of Different Solvent/Reaction Media Approaches

Approach Advantages Challenges Reference(s)
Water Non-toxic, non-flammable, abundant, inexpensive. Limited solubility of some organic reactants. nih.govrsc.orgkuleuven.be
Ionic Liquids Low volatility, thermally stable, recyclable, tunable properties. Can be expensive, potential for water accumulation affecting yield. dcu.ieresearchinschools.orgchemistryviews.org

| Solvent-Free | Eliminates solvent waste, can lead to faster reactions. | May require specialized equipment (e.g., microwave), potential for localized overheating. | nih.govresearchgate.netcibtech.org |

Implementation of Catalytic vs. Stoichiometric Reagents for Efficiency

A fundamental principle of green chemistry is the use of catalytic reagents over stoichiometric ones. acsgcipr.orgrsc.org Catalysts are used in small amounts and can facilitate a reaction multiple times, whereas stoichiometric reagents are consumed in the reaction and are often used in excess, leading to significant waste. acsgcipr.orgresearchgate.net The shift to catalytic processes dramatically improves atom economy, reduces energy consumption, and minimizes waste generation. acsgcipr.orgrsc.org

In the synthesis of halogenated benzoates, traditional methods often rely on stoichiometric amounts of strong acids like sulfuric acid for esterification. chemicalbook.comquora.com Greener alternatives focus on developing effective catalysts that can be easily separated and reused.

Heterogeneous Catalysts: Solid catalysts, such as ion-exchange resins (e.g., Dowex H+) or expandable graphite (B72142), offer significant advantages. cibtech.orgnih.gov They are easily filtered from the reaction mixture, simplifying product purification and allowing the catalyst to be recycled. acsgcipr.orgnih.gov The Dowex H+/NaI system has been shown to be an effective, high-yielding, and energy-efficient method for esterification. nih.gov

Biocatalysts (Enzymes): Enzymes are highly specific catalysts that can operate under mild conditions, often eliminating the need for protecting groups and reducing side reactions. acs.org While not yet widely reported for Ethyl 3-chloro-2-fluorobenzoate specifically, the use of lipases for ester synthesis is a well-established green technique.

Transition Metal Catalysts: Copper-based catalysts have been investigated for various reactions involving halogenated aromatic compounds, including both their synthesis and degradation. mdpi.com For instance, a patent describes a method for preparing ethyl 5-chloro-2-fluoro-3-hydroxybenzoate that involves an iridium-catalyzed borylation reaction. wipo.int

The use of catalysts allows for reactions to proceed under milder conditions, circumvents the need for pre-functionalization of starting materials, and can improve product selectivity. acsgcipr.org

Energy Efficiency and Process Intensification in Synthetic Protocols

Reducing energy consumption is a key aspect of making chemical manufacturing more sustainable and cost-effective. numberanalytics.com Synthetic protocols for compounds like this compound can be optimized for energy efficiency through several strategies.

Process intensification techniques aim to improve reaction efficiency and yield by using novel reactor designs and energy sources. numberanalytics.com

Microwave-Assisted Synthesis: Microwave heating can dramatically shorten reaction times and improve yields compared to conventional heating methods. cibtech.org It has been successfully applied to the synthesis of ethyl benzoate using expandable graphite as a catalyst, achieving a yield of 80.1% in just 1.5 hours. cibtech.org

Continuous Flow Reactors: Instead of large batch reactors, continuous flow systems offer more precise control over reaction parameters like temperature and pressure. numberanalytics.com This enhanced control can lead to higher efficiency, better product consistency, and minimized risk of contamination. numberanalytics.com

Ultrasound-Assisted Synthesis: Like microwaves, ultrasound can be used to improve reaction efficiency and yield by providing energy to the reacting molecules. numberanalytics.com

Optimizing reaction conditions, such as temperature, pressure, and catalyst loading, is also crucial for minimizing energy consumption. numberanalytics.com Modeling and simulation can play a vital role in identifying the most energy-efficient parameters before scaling up a reaction to an industrial level. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-chloro-2-fluorobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via esterification of 3-chloro-2-fluorobenzoic acid with ethanol under acidic catalysis. A typical protocol involves refluxing the acid with excess ethanol and a catalytic amount of sulfuric acid (H₂SO₄) at 80–100°C for 6–12 hours. Alternatively, the corresponding benzoyl chloride derivative (e.g., 3-chloro-2-fluorobenzoyl chloride) can react with ethanol under milder conditions (0–25°C) in the presence of a base like pyridine to neutralize HCl byproducts . Purity optimization requires post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorine and chlorine coupling patterns in aromatic regions). High-resolution mass spectrometry (HRMS) confirms the molecular formula.
  • Purity Analysis : HPLC with a C18 column (acetonitrile/water mobile phase) at 254 nm UV detection provides quantitative purity assessment. For rapid screening, thin-layer chromatography (TLC) with iodine visualization is effective .
  • Thermal Properties : Differential scanning calorimetry (DSC) determines melting points (expected range: 39–44°C based on analogous halogenated benzoates) .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors.
  • Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition. Label containers with hazard warnings (e.g., "Irritant") .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as halogenated waste under local regulations .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The chlorine atom at the 3-position and fluorine at the 2-position create distinct electronic environments. Fluorine’s strong electron-withdrawing effect activates the ester carbonyl for nucleophilic attack (e.g., hydrolysis to the carboxylic acid), while chlorine’s steric bulk may hinder reactions at the ortho position. To study this, conduct kinetic experiments using varying nucleophiles (e.g., hydroxide, amines) in polar aprotic solvents (e.g., DMF) and monitor reaction rates via 19^19F NMR or GC-MS .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Methodological Answer :

  • Regioselective Protection : Temporarily protect the ester group using tert-butyldimethylsilyl (TBDMS) chloride before modifying the aromatic ring.
  • Catalytic Control : Use palladium catalysts for Suzuki-Miyaura coupling to selectively replace chlorine with aryl/heteroaryl groups without affecting the fluorine substituent. Optimize ligand choice (e.g., SPhos) to enhance selectivity .
  • Low-Temperature Conditions : Perform lithiation at −78°C (using LDA or n-BuLi) to minimize undesired dehalogenation .

Q. How can computational chemistry predict the photostability of this compound in UV-dependent applications?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model excited-state behavior. Key parameters include:

  • HOMO-LUMO gaps : Predict susceptibility to UV-induced degradation.
  • Bond dissociation energies (BDEs) : Identify weak bonds (e.g., C-Cl) prone to homolytic cleavage.
  • Validate predictions with experimental UV-Vis spectroscopy and HPLC stability studies under accelerated light exposure .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for halogenated benzoates: How to resolve?

  • Methodological Answer : Variations in melting points (e.g., 39–44°C vs. 45–48°C in older literature) may arise from polymorphic forms or impurities. To resolve:

Perform DSC to identify multiple endothermic peaks indicating polymorphism.

Recrystallize the compound from different solvents (e.g., ethanol vs. hexane) and compare melting ranges.

Cross-reference with high-purity commercial samples (≥98%) analyzed via XRD for crystal structure confirmation .

Applications in Academic Research

Q. How is this compound utilized in synthesizing bioactive molecules?

  • Methodological Answer : The compound serves as a precursor for:

  • Antimicrobial Agents : Coupling with sulfonamides or thiazoles via ester hydrolysis and amide bond formation .
  • Fluorescent Probes : Introduce fluorophores (e.g., coumarin) at the chlorine position for cellular imaging studies.
  • Kinase Inhibitors : Functionalize the aromatic ring with pyridine or imidazole moieties for targeted drug discovery .

Troubleshooting Experimental Challenges

Q. Persistent low yields in esterification: What are potential causes?

  • Methodological Answer :

  • Incomplete Acid Activation : Ensure 3-chloro-2-fluorobenzoic acid is fully converted to its acyl chloride intermediate before ethanol addition.
  • Moisture Contamination : Use anhydrous ethanol and molecular sieves to suppress hydrolysis.
  • Catalyst Degradation : Replace aged sulfuric acid with fresh aliquots; monitor reaction progress via TLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.